Chemical properties of 2-[(4-Methyl-1,3-thiazol-2-yl)amino]acetic acid
Chemical properties of 2-[(4-Methyl-1,3-thiazol-2-yl)amino]acetic acid
The following technical guide provides an in-depth analysis of 2-[(4-Methyl-1,3-thiazol-2-yl)amino]acetic acid , a specialized heterocyclic building block. This document is structured to serve researchers and drug development professionals, focusing on synthesis, physicochemical properties, and reactivity profiles.
Technical Monograph & Synthetic Guide
Executive Summary
2-[(4-Methyl-1,3-thiazol-2-yl)amino]acetic acid (also known as N-(4-methyl-2-thiazolyl)glycine) is a bifunctional heterocyclic compound characterized by a 2-aminothiazole core substituted with a glycine moiety.[1] Distinct from its more common isomer, (2-amino-4-thiazolyl)acetic acid, this molecule features an exocyclic nitrogen linkage that imparts unique conformational and electronic properties. It serves as a critical scaffold in medicinal chemistry, particularly in the design of peptidomimetics, antimicrobial agents, and as a chelating ligand for transition metals.
Molecular Architecture & Physicochemical Profile
The compound exhibits amphoteric nature due to the presence of a basic thiazole nitrogen/exocyclic amine and an acidic carboxyl group. This zwitterionic potential significantly influences its solubility and bioavailability profiles.
Table 1: Physicochemical Properties
| Property | Value / Description | Source/Method |
| IUPAC Name | 2-[(4-methyl-1,3-thiazol-2-yl)amino]acetic acid | Nomenclature |
| Molecular Formula | C₆H₈N₂O₂S | Stoichiometry |
| Molecular Weight | 172.20 g/mol | Calculated |
| CAS Number | Not widely listed (Distinct from isomer 29676-71-9) | Database Verification |
| PubChem CID | 24710032 | PubChem |
| Appearance | White to off-white crystalline solid | Experimental Observation |
| Solubility | Soluble in dilute alkali (NaOH), dilute acid (HCl), DMSO; Sparingly soluble in water at pH 7 | Polarity Analysis |
| pKa (Acid) | 3.2 ± 0.2 (Carboxyl) | Predicted (ACD/Labs) |
| pKa (Base) | 4.8 ± 0.5 (Thiazole N) | Predicted (ACD/Labs) |
| LogP | 0.85 ± 0.3 | Predicted (Consensus) |
| H-Bond Donors | 2 (NH, OH) | Structural Analysis |
| H-Bond Acceptors | 4 (N, S, C=O, OH) | Structural Analysis |
Synthetic Pathways
The synthesis of 2-[(4-methyl-1,3-thiazol-2-yl)amino]acetic acid requires regioselective control to ensure the glycine moiety is attached to the exocyclic nitrogen rather than the ring carbon or nitrogen. The Hantzsch Thiazole Synthesis using thiohydantoic acid is the most authoritative and self-validating route, avoiding the ambiguity of alkylating 2-amino-4-methylthiazole.
Primary Route: Modified Hantzsch Condensation
This protocol ensures the formation of the N-substituted isomer by establishing the nitrogen-carbon bond prior to ring closure.
Reagents:
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Thiohydantoic acid (N-Thiocarbamoylglycine, CAS 632-20-2)
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Chloroacetone (CAS 78-95-5)
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Solvent: Ethanol or Aqueous Ethanol
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Base: Sodium Acetate (to buffer the HCl generated)
Step-by-Step Protocol:
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Preparation: Dissolve 10 mmol of thiohydantoic acid in 20 mL of ethanol.
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Addition: Add 10 mmol of chloroacetone dropwise to the solution while stirring.
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Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. The reaction proceeds via the nucleophilic attack of the sulfur atom on the alpha-haloketone, followed by cyclodehydration.
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Work-up: Cool the solution. If the product precipitates, filter and wash with cold ethanol. If not, neutralize with aqueous sodium acetate to pH ~5 to induce precipitation of the zwitterion.
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Purification: Recrystallize from ethanol/water to obtain the pure acid.
Alternative Route: Nucleophilic Substitution (Less Preferred)
Direct alkylation of 2-amino-4-methylthiazole with chloroacetic acid is possible but often yields mixtures of ring-N alkylated (iminothiazoline) and exocyclic-N alkylated products, or leads to cyclization into imidazo[2,1-b]thiazoles. This route requires careful pH control and is generally less efficient for isolating the open-chain acid.
Visualization: Synthetic Logic & Pathway
The following diagram illustrates the mechanistic pathway from glycine precursors to the target thiazole.
Caption: Hantzsch synthesis pathway ensuring exocyclic amine regioselectivity.
Reactivity & Functional Group Analysis
Understanding the reactivity profile is essential for utilizing this compound in drug discovery.
Amphoteric Character & Chelation
The molecule possesses a "hard" oxygen donor (carboxylate) and a "soft" nitrogen/sulfur donor system.
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Chelation: It acts as a bidentate ligand for transition metals (Cu²⁺, Zn²⁺), forming stable 5- or 6-membered chelate rings. This property is relevant for metallo-enzyme inhibition studies.
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Zwitterion Formation: In neutral aqueous solution, the equilibrium favors the zwitterionic form (Thiazolium⁺ / Carboxylate⁻), affecting membrane permeability.
Cyclization Potential
Under strong acidic conditions or dehydrating environments (e.g., acetic anhydride), the carboxylic acid can react with the ring nitrogen (N3) to form a bicyclic lactam structure: 3-methylimidazo[2,1-b]thiazol-5(6H)-one .
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Implication: Care must be taken during activation of the carboxyl group (e.g., EDC/NHS coupling) to avoid spontaneous cyclization if the open-chain amide is desired.
Amide Coupling
The carboxyl group is available for standard peptide coupling reactions. To derivatize without cyclizing:
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Protect the secondary amine (N-exocyclic) if necessary (e.g., Boc protection), although the steric bulk of the thiazole often mitigates self-reaction.
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Use mild coupling reagents (HATU, PyBOP) in aprotic solvents (DMF).
Pharmaceutical & Biological Context
Role in Drug Discovery:
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Peptidomimetics: The 2-aminothiazole unit serves as a bioisostere for amide bonds or phenyl rings, improving metabolic stability against proteases.
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Kinase Inhibition: The aminothiazole scaffold is a "privileged structure" in kinase inhibitors (e.g., Dasatinib), forming key hydrogen bonds with the ATP-binding pocket. This specific acetic acid derivative allows for the introduction of polar solubilizing groups or further chain extension.
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Antimicrobial Activity: Thiazole-acetic acid derivatives have demonstrated efficacy against Gram-positive bacteria by disrupting cell wall synthesis, though specific potency varies by substitution.
References
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PubChem. 2-[(4-methyl-1,3-thiazol-2-yl)amino]acetic acid (CID 24710032). National Library of Medicine. Link
- Hantzsch, A. (1887). Ueber die Synthese von Thiazolverbindungen (Thiazole Synthesis). Berichte der deutschen chemischen Gesellschaft.
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Patil, S.A., et al. (2020).[2] Thiazole: A privileged scaffold in drug discovery. Current Topics in Medicinal Chemistry. (Context on biological activity).
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NTP (National Toxicology Program). 2-Amino-4-thiazoleacetic acid (Isomer data for comparison). Institute of Environmental Health Sciences. Link
- ACD/Labs.Predicted Physicochemical Properties for Thiazole Derivatives.
